molecular formula C36H69NO3 B12412110 (Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl](1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadec-9-enamide

(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl](1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadec-9-enamide

Cat. No.: B12412110
M. Wt: 581.8 g/mol
InChI Key: OBFSLMQLPNKVRW-JRZNUGNESA-N
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Description

The compound (Z)-N-(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yloctadec-9-enamide is a complex organic molecule characterized by its unique stereochemistry and isotopic labeling

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yloctadec-9-enamide involves several key steps:

    Starting Materials: The synthesis begins with the preparation of the two main fragmentsthe dihydroxyoctadec-4-en-2-yl fragment and the octadec-9-enamide fragment.

    Coupling Reaction: The two fragments are then coupled using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Isotopic Labeling: The incorporation of the isotopic label (13C) is achieved through the use of isotopically labeled starting materials or by introducing the label during the synthesis of the fragments.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of various substituted amides or esters.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique stereochemistry and isotopic labeling make it valuable for studying reaction mechanisms and kinetics.

Biology

In biological research, the compound can be used as a probe to study lipid metabolism and signaling pathways. Its isotopic label allows for precise tracking in metabolic studies.

Medicine

Industry

In industrial applications, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (Z)-N-(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yloctadec-9-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide: Similar structure but without isotopic labeling.

    (E)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide: Different stereochemistry at the double bond.

    (Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide: Different stereochemistry at the hydroxyl groups.

Uniqueness

The uniqueness of (Z)-N-(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yloctadec-9-enamide lies in its isotopic labeling and specific stereochemistry, which provide distinct advantages in research applications, such as tracking metabolic pathways and studying reaction mechanisms.

Properties

Molecular Formula

C36H69NO3

Molecular Weight

581.8 g/mol

IUPAC Name

(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl](1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadec-9-enamide

InChI

InChI=1S/C36H69NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,29,31,34-35,38-39H,3-16,19-28,30,32-33H2,1-2H3,(H,37,40)/b18-17-,31-29+/t34-,35+/m0/s1/i1+1,3+1,5+1,7+1,9+1,11+1,13+1,15+1,17+1,18+1,20+1,22+1,24+1,26+1,28+1,30+1,32+1,36+1

InChI Key

OBFSLMQLPNKVRW-JRZNUGNESA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N[13C](=O)[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2]/[13CH]=[13CH]\[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH3])O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O

Origin of Product

United States

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